1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone” is a derivative of piperazine . Piperazine is a six-membered heterocyclic compound with the chemical formula C4H10N2, also known as hexahydropyrazine . It has been classified as a privileged structural motif in drug discovery . Piperazine derivatives have been found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .
Scientific Research Applications
Metabolic Benefits
The compound has been studied for its potential metabolic benefits. It has been found to be a non-selective α-adrenoceptor antagonist . This means it can block both α1 and α2 adrenoceptors . The inhibition of these receptors has been associated with improvements in disrupted lipid and carbohydrate profiles, which could be beneficial for treating metabolic disturbances .
Antiviral Activity
While the specific antiviral activity of this compound has not been directly studied, related compounds have shown promising results. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives, which this compound is a part of, have been found to possess anti-inflammatory properties . This suggests that this compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Potential
Again, while the specific anticancer activity of this compound has not been directly studied, related compounds have shown promising results. For instance, novel compounds with similar structures have shown good inhibitory effects against certain types of cancer .
Antidepressant Properties
Piperazine derivatives, which this compound is a part of, have been applied in several therapeutic areas, including as antidepressants . This suggests that this compound could potentially have antidepressant properties.
Antifungal Activity
Piperazine derivatives have also been used as antifungals . This suggests that this compound could potentially be used in the treatment of fungal infections.
Future Directions
Piperazine derivatives, including “1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone”, have potential for further exploration due to their diverse biological activities . They could be particularly beneficial in the treatment of conditions associated with the sympathetic nervous system overactivity, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
Mechanism of Action
Target of Action
The primary targets of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone are the α1B and α2A-adrenoceptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which is associated with several components of the metabolic syndrome, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
Mode of Action
1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone acts as a potent, non-selective antagonist of α1B and α2A-adrenoceptors . This means that it binds to these receptors and blocks their activity, thereby inhibiting the overactivity of the sympathetic nervous system .
Biochemical Pathways
The antagonistic action of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone on α1B and α2A-adrenoceptors affects several biochemical pathways. Specifically, it can improve disrupted lipid and carbohydrate profiles, while its inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Pharmacokinetics
It is known that after chronic administration, it can reduce the level of triglycerides and glucose in the plasma .
Result of Action
The molecular and cellular effects of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone’s action include a reduction in the elevated glucose and triglyceride levels in the plasma .
Action Environment
The action, efficacy, and stability of 1-(4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone can be influenced by various environmental factors. For instance, the compound’s effects can be modulated by diet, as evidenced by its effectiveness in reducing elevated glucose and triglyceride levels in an animal model of obesity induced by a high-fat diet .
properties
IUPAC Name |
1-[4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-7-9-20(10-8-16)31(28,29)22-23(26-13-11-25(12-14-26)18(3)27)30-21(24-22)19-6-4-5-17(2)15-19/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPZUDCUWMUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCN(CC4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.